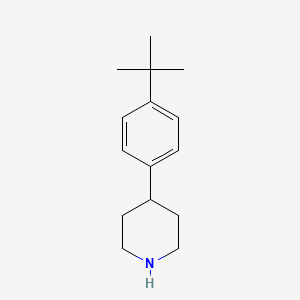

4-(4-Tert-butylphenyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H23N |

|---|---|

Molecular Weight |

217.35 g/mol |

IUPAC Name |

4-(4-tert-butylphenyl)piperidine |

InChI |

InChI=1S/C15H23N/c1-15(2,3)14-6-4-12(5-7-14)13-8-10-16-11-9-13/h4-7,13,16H,8-11H2,1-3H3 |

InChI Key |

WVOOEDDRRXWYSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CCNCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4 Tert Butylphenyl Piperidine and Its Core Derivatives

Strategies for Constructing the 4-(4-Tert-butylphenyl)piperidine Ring System

The creation of the core this compound structure can be achieved through various synthetic routes. These strategies can be broadly categorized into direct aryl attachment methods, where the pre-formed piperidine (B6355638) ring is coupled with the aryl moiety, and multi-step sequences where the tert-butylphenyl group is incorporated early in the synthesis and the piperidine ring is constructed subsequently.

Direct Aryl Attachment and Ring-Forming Approaches

Direct arylation strategies offer an efficient way to form the C(sp³)-C(sp²) bond between the piperidine ring and the tert-butylphenyl group. Modern cross-coupling reactions are at the forefront of these approaches.

One prominent method is the Negishi cross-coupling reaction . This palladium- or nickel-catalyzed reaction involves the coupling of an organozinc compound with an organic halide. For the synthesis of 4-arylpiperidines, a 4-piperidylzinc iodide can be coupled with an aryl halide, such as 4-tert-butylbromobenzene. A general procedure for this transformation utilizes a cocatalyst system of Cl₂Pd(dppf) and a copper(I) species to achieve the desired 4-arylpiperidine. nih.gov This method is notable for its generality and the use of a safer procedure for zinc dust activation. nih.gov

Another powerful technique is the direct C-H arylation of the piperidine ring. This approach avoids the pre-functionalization of the piperidine starting material. Palladium-catalyzed C(sp³)–H arylation at the C4 position of piperidines has been demonstrated, although it often requires a directing group to achieve regioselectivity. acs.org Research into photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines has also shown promise for creating arylated piperidine derivatives with high diastereoselectivity. acs.orgchemrxiv.org

The Suzuki-Miyaura coupling is another widely used palladium-catalyzed cross-coupling reaction that can be employed. This reaction pairs an organoboron compound with an organic halide. In this context, a piperidine derivative bearing a boronic acid or ester at the 4-position can be coupled with a 4-tert-butylphenyl halide. An efficient protocol for constructing 4-benzyl piperidines using a Suzuki reaction has been described, which involves the hydroboration of N-Boc 4-methylene piperidine followed by coupling with an aryl bromide. organic-chemistry.org This methodology is tolerant of a wide variety of substrates. organic-chemistry.org

| Method | Key Reactants | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Negishi Coupling | 4-Piperidylzinc iodide, 4-tert-butylphenyl halide | Pd/Cu(I) cocatalyst (e.g., Cl₂Pd(dppf)/CuI) | General procedure for 4-arylpiperidines. nih.gov |

| Direct C-H Arylation | Piperidine derivative, 4-tert-butylphenyl halide | Palladium catalyst, often with a directing group | Avoids pre-functionalization of the piperidine. acs.org |

| Suzuki-Miyaura Coupling | 4-Boronylpiperidine, 4-tert-butylphenyl halide | Palladium catalyst (e.g., PdCl₂(dppf)) | Tolerates a wide range of functional groups. organic-chemistry.org |

Multi-Step Synthetic Sequences Incorporating the tert-Butylphenyl Moiety

In contrast to direct arylation, multi-step sequences often introduce the 4-tert-butylphenyl group at an earlier stage of the synthesis. A common starting material for such sequences is a substituted piperidin-4-one.

For instance, N-substituted piperidin-4-ones can undergo reactions with organometallic reagents derived from 4-tert-butylbenzene. The resulting tertiary alcohol can then be dehydrated and the double bond subsequently reduced to afford the this compound core. A reductive amination reaction between N-Boc-piperidin-4-one and an appropriate aniline derivative is a key step in the synthesis of certain N-substituted piperidines. researchgate.net

Another approach involves starting with a precursor that already contains the desired aryl group, such as 4-tert-butylacetophenone. This can be subjected to a series of reactions to build the piperidine ring. For example, a Mannich-type reaction involving an aldehyde, an amine, and a ketone can be employed to construct the piperidone ring system. chemrevlett.com

The synthesis of key intermediates for more complex molecules often follows these multi-step pathways. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for Vandetanib, starts from piperidin-4-ylmethanol and involves acylation, sulfonation, and substitution steps. atlantis-press.comresearchgate.net Similarly, the synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, an intermediate for CDK9 inhibitors and Ibrutinib, begins with piperidin-4-ylmethanol and proceeds through Boc protection, oxidation, and bromination. researchgate.netresearchgate.net

Synthesis of Substituted this compound Derivatives

The core this compound structure serves as a versatile scaffold for the development of more complex and pharmacologically relevant molecules. Various synthetic methodologies are employed to introduce substituents at the nitrogen atom or other positions of the piperidine ring.

Development of Complex Analogues (e.g., Terfenadine, Ebastine and their Precursors)

The synthesis of the antihistamines Terfenadine and Ebastine provides excellent examples of the elaboration of the this compound core.

Terfenadine synthesis often involves the alkylation of α,α-diphenyl-4-piperidinemethanol with a side chain containing the 4-tert-butylphenyl group. nih.govsemanticscholar.org One synthetic route describes the reaction of (1-benzyl-4-piperidyl)diphenylcarbinol, which is debenzylated to give (4-piperidyl)diphenylcarbinol. This intermediate is then alkylated with 1-(4-tert-butylphenyl)-4-chlorobutanol to yield Terfenadine. chemicalbook.com An alternative final step involves the reduction of an intermediate ketone with sodium borohydride. chemicalbook.com

Ebastine synthesis typically involves the reaction of a 4-hydroxypiperidine (B117109) derivative with a 4-tert-butylphenyl-containing side chain, followed by etherification. A common precursor is 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one. This intermediate can then be reacted with diphenylmethanol in the presence of a dehydrating agent to form Ebastine.

| Compound | Key Precursor | Synthetic Step Example | Reference |

|---|---|---|---|

| Terfenadine | α,α-Diphenyl-4-piperidinemethanol | Alkylation with 1-(4-tert-butylphenyl)-4-chlorobutanol | chemicalbook.com |

| Ebastine | 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one | Reaction with diphenylmethanol |

Palladium-Catalyzed Coupling Reactions for N-Substituted Piperidine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the nitrogen atom of the piperidine ring. These methods offer high efficiency and functional group tolerance.

N-Arylation reactions, such as the Buchwald-Hartwig amination, allow for the formation of N-arylpiperidines. These reactions typically involve the coupling of a piperidine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. This methodology has been successfully applied to the N-arylation of various cyclopropylamines, demonstrating its broad applicability. researchgate.net

N-Allylation is another important transformation that can be achieved using palladium catalysis. The reaction of a piperidine with an allylic substrate, such as an allylic carbonate or alcohol, in the presence of a palladium catalyst affords the corresponding N-allylpiperidine. google.com The use of allylic carbonates has been shown to give optimal results in the palladium-catalyzed N-allylation of sterically hindered piperidine derivatives. google.com Titanium tetraisopropoxide can be used to promote the N1-selective allylation of indoles with allylic alcohols, showcasing the versatility of palladium catalysis in conjunction with other reagents. nih.gov

One-Pot Click Chemistry Approaches for Novel Piperidine-Based Scaffolds

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and reliable method for constructing complex molecular architectures. nih.govrsc.org This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.

One-pot procedures combining the CuAAC reaction with other transformations have been developed to rapidly generate diverse libraries of piperidine-based scaffolds. For example, novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylates have been synthesized in a one-pot fashion using Cu(I)-assisted click chemistry, resulting in high chemical yields and purities.

The synthesis of 1,2,4-triazolidin-3-thiones containing a piperidine moiety has been achieved through a one-pot cyclocondensation reaction under microwave irradiation. tandfonline.com This approach allows for the rapid assembly of complex heterocyclic systems. Furthermore, one-pot three-component reactions using copper(I) acetylides, azides, and allyl iodide have been developed to afford 5-allyl-1,2,3-triazoles, which can be further functionalized. rsc.org The development of triazole-containing isothiazolidine 1,1-dioxide libraries has been accomplished through one-pot click/aza-Michael or click/OACC esterification protocols, demonstrating the power of combining click chemistry with other reactions for the efficient synthesis of novel scaffolds. nih.gov

Sulfonylation and Esterification Reactions on Piperidine Derivatives

Sulfonylation and esterification reactions are fundamental transformations used to modify the piperidine core, often to enhance biological activity or to introduce functional handles for further elaboration. These reactions typically target the piperidine nitrogen or a hydroxyl group on the ring.

Sulfonylation: The introduction of a sulfonyl group onto the piperidine nitrogen is a common strategy. For instance, N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have been synthesized through the base-catalyzed arylsulfonation of the corresponding N-unsubstituted piperidones nih.gov. This type of reaction can be adapted for this compound, where the secondary amine of the piperidine ring can react with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to yield the corresponding N-sulfonated derivative.

Esterification: Esterification is particularly relevant for derivatives of this compound that possess a hydroxyl group, such as 1-(4-tert-butylphenyl)piperidin-4-ol. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions, is a classic method for this transformation masterorganicchemistry.comyoutube.com. The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol masterorganicchemistry.comyoutube.com. Modern variations of this reaction can employ milder conditions and different catalysts to improve yields and substrate scope organic-chemistry.org. For example, the use of sulfuryl fluoride (SO2F2) can mediate the dehydrative coupling of carboxylic acids with alcohols at room temperature organic-chemistry.org.

A summary of representative sulfonylation and esterification reactions applicable to piperidine derivatives is presented in Table 1.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Sulfonylation | Sulfonyl chloride, Base (e.g., pyridine, triethylamine) | N-Sulfonylpiperidine | nih.gov |

| O-Esterification (Fischer) | Carboxylic acid, Strong acid catalyst (e.g., H2SO4), Heat | O-Ester of piperidinol | masterorganicchemistry.com |

| O-Esterification (Modern) | Carboxylic acid, SO2F2, Room temperature | O-Ester of piperidinol | organic-chemistry.org |

| O-Esterification (Modern) | Carboxylic acids, Dialkyl dicarbonates, MgCl2 | O-Ester of piperidinol | organic-chemistry.org |

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving control over the regioselectivity and stereoselectivity in the synthesis of substituted piperidines is crucial for developing specific therapeutic agents.

The stereochemical outcome of reactions involving the piperidine ring can significantly influence the biological activity of the final compound. For 4-arylpiperidine derivatives, the orientation of the aryl group (axial or equatorial) can be critical. It has been observed that potent opioid agonists with a 4-arylpiperidine scaffold often exhibit a preference for an axial orientation of the 4-aryl group in a chair conformation when protonated nih.gov.

Various strategies have been developed to control stereochemistry during the synthesis of piperidine derivatives. One approach involves the diastereoselective reduction of a tetrahydropyridine precursor. For example, the reduction of a 1-alkyl-4-phenyl-1,2,3,6-tetrahydropyridine can lead to both cis and trans isomers of the corresponding piperidine, and these can be separated to yield enantiomerically pure products google.com.

Kinetic resolution is another powerful tool. For instance, the use of a chiral base like n-BuLi with sparteine can achieve kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, yielding enantioenriched products acs.org. Such methodologies could potentially be adapted for the stereoselective synthesis of derivatives of this compound.

Directed C-H functionalization has emerged as a powerful strategy for the selective modification of the piperidine ring at positions that are otherwise difficult to access. This approach utilizes a directing group to guide a metal catalyst to a specific C-H bond for activation and subsequent functionalization.

For instance, a palladium-catalyzed C(sp3)-H arylation of piperidines has been achieved with high regioselectivity and stereoselectivity by using an aminoquinoline auxiliary as a directing group at the C3 position acs.org. This directs the arylation to the C4 position, yielding cis-3,4-disubstituted piperidines acs.org. While this specific example starts with a C3-directing group, the principle of directed C-H functionalization is broadly applicable and could be employed to introduce substituents at various positions on the this compound ring by strategically placing a directing group.

Rhodium-catalyzed C-H insertions of donor/acceptor carbenes have also been used for the site-selective functionalization of piperidine derivatives. The selectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the nitrogen atom, allowing for functionalization at the C2 or C4 positions nih.gov.

Application of Modern Synthetic Principles

Modern synthetic chemistry has introduced several techniques that can enhance the efficiency and environmental friendliness of chemical processes. The use of ionic liquids and microwave-assisted synthesis are two such principles that have found application in the synthesis of heterocyclic compounds, including piperidines.

Ionic liquids (ILs) are salts with low melting points that can be used as solvents in chemical reactions. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to traditional volatile organic solvents umk.plmdpi.com.

In the context of pharmaceutical synthesis, ILs can act as both solvents and catalysts, potentially increasing reaction rates and simplifying product isolation mdpi.com. For example, the synthesis of poly(aryl ether ketone)s has been successfully carried out in ionic liquids researchgate.net. While specific examples of the use of ionic liquids for the synthesis of this compound are not extensively reported, the general applicability of ILs in promoting condensation reactions suggests their potential utility in the synthesis of this compound and its derivatives. The choice of cation and anion in the ionic liquid can be tailored to optimize the reaction conditions mdpi.com.

Microwave-assisted synthesis utilizes microwave radiation to heat reactions, which can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods researchgate.netfoliamedica.bg. This technique has been widely applied to the synthesis of various heterocyclic compounds.

The synthesis of tetrahydropyrimidine derivatives, for example, has been efficiently achieved using microwave irradiation via the Biginelli condensation foliamedica.bg. Similarly, the synthesis of piperidine-containing pyrimidine imines and thiazolidinones has been accelerated under microwave conditions researchgate.net. The synthesis of acetamide derivatives of piperidine has also been shown to be more efficient with microwave heating compared to conventional methods mdpi.com. These examples highlight the potential of microwave-assisted synthesis to expedite the preparation of this compound and its derivatives. A comparison of conventional and microwave-assisted synthesis for some piperidine derivatives is shown in Table 2.

| Product | Method | Reaction Time | Yield | Reference |

| Piperidine-containing pyrimidines | Microwave | 6 min | Good | researchgate.net |

| Piperidine acetamides | Conventional | - | Moderate (up to 60%) | mdpi.com |

| Piperidine acetamides | Microwave | - | Good | mdpi.com |

Chemical Transformations and Functionalization of the 4 4 Tert Butylphenyl Piperidine Scaffold

Modifications at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a primary site for functionalization, allowing for the introduction of a wide array of substituents through various reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the piperidine nitrogen introduces alkyl groups, which can alter the steric bulk and basicity of the molecule. Standard procedures for N-alkylation often involve reacting the piperidine with an alkyl halide in the presence of a base. For instance, reacting piperidine with alkyl bromides or iodides in a solvent like anhydrous acetonitrile can yield the corresponding N-alkylpiperidine. researchgate.net To prevent the formation of quaternary ammonium salts, the alkyl halide is typically added slowly to ensure the piperidine remains in excess. researchgate.net Common bases used to facilitate this reaction include potassium carbonate and sodium hydride in a solvent like dimethylformamide (DMF). researchgate.net

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This transformation is fundamental in the synthesis of many derivatives. Acylating agents such as acyl chlorides or anhydrides are commonly employed. masterorganicchemistry.com The reaction of pre-activated carboxylic acid substrates with the piperidine nitrogen is a traditional and widely used method for forming these amide bonds. researchgate.net For example, N-acylated tetrahydroquinolines can be prepared with excellent regioselectivity and diastereoselectivity through this method. researchgate.net

A variety of reagents and conditions can be utilized for N-acylation, including the use of tert-butyl peroxybenzoate (TBPB) which acts as an efficient benzoylating agent for aliphatic amines under catalyst- and solvent-free conditions. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., MeI, EtBr), Base (e.g., K2CO3, NaH), Solvent (e.g., Acetonitrile, DMF) | N-Alkylpiperidine |

| N-Acylation | Acylating agent (e.g., Acyl chloride, Anhydride), Base (optional) | N-Acylpiperidine (Amide) |

| N-Benzoylation | tert-Butyl peroxybenzoate (TBPB), Catalyst- and solvent-free | N-Benzoylpiperidine |

Formation of Carbamates and Amides (e.g., tert-butyl-piperidin-4yl-carbamate)

Carbamates are frequently used as protecting groups for the piperidine nitrogen during multi-step syntheses. masterorganicchemistry.com The t-butyloxycarbonyl (Boc) group is a common carbamate protecting group that can be introduced by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O). masterorganicchemistry.com This protecting group is stable under a variety of reaction conditions and can be removed with strong acid, such as trifluoroacetic acid (TFA), or by heating. masterorganicchemistry.com The formation of tert-butyl carbamates can also be achieved from carboxylic acids using di-tert-butyl dicarbonate and sodium azide (B81097), which proceeds through a Curtius rearrangement. nih.gov

A general and efficient method for carbamate synthesis involves a three-component coupling of an amine, carbon dioxide, and a halide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). organic-chemistry.org This method is notable for its mild reaction conditions and short reaction times. organic-chemistry.org

Amides , as discussed in the previous section, are readily formed at the piperidine nitrogen. The synthesis of piperidine carboxamide derivatives can be achieved through amide coupling reactions. For instance, N-Boc-piperidine-3-carboxylic acid can be coupled with substituted sulphonyl chlorides to generate novel sulfonyl piperidine carboxamide derivatives. researchgate.net The fundamental principle of this reaction involves the activation of a carboxylic acid, which then reacts with the amine of the piperidine. researchgate.net

Introduction of Diverse Functional Groups

Beyond simple alkyl and acyl groups, a variety of other functional groups can be introduced at the piperidine nitrogen to impart specific properties to the molecule. The versatility of the piperidine ring allows it to be a building block in the synthesis of a wide range of organic compounds. ijnrd.org For example, N-formyl piperidine can be used as a polar aprotic solvent. ijnrd.org

The introduction of functional groups can be achieved through various synthetic strategies. For instance, organometallic chemistry, particularly using organozinc reagents derived from amino acids, has been employed to prepare enantiomerically pure substituted piperidine derivatives. whiterose.ac.uk Cross-coupling reactions of these organozinc reagents with different electrophiles allow for the introduction of a wide array of functionalities. whiterose.ac.uk

Derivatization of the 4-Tert-butylphenyl Ring

The 4-tert-butylphenyl ring offers another site for chemical modification, although it is generally less reactive than the piperidine nitrogen.

Transformations of Associated Alkyl Linkers and Side Chains

Functionalization is not limited to the core scaffold. Modifications can also be made to alkyl linkers or side chains that have been attached to the 4-(4-tert-butylphenyl)piperidine core. For instance, a hydroxyl group on a side chain can be a versatile handle for further reactions.

An example of such a transformation is the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. researchgate.net In this synthesis, piperidin-4-ylmethanol is used as a starting material. The hydroxyl group of the methanol side chain is first acylated, then subjected to sulfonation, and finally a substitution reaction to attach the desired phenoxy group. researchgate.net This multi-step process highlights how a simple alkyl linker with a terminal functional group can be elaborated to introduce complex functionality.

| Starting Material | Reaction Sequence | Key Intermediate/Product |

| Piperidin-4-ylmethanol | 1. Acylation 2. Sulfonation 3. Substitution | tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate |

Reduction of Carbonyl Groups and Other Reductive Transformations

The reduction of carbonyl groups, such as ketones and aldehydes, attached to the this compound scaffold is a fundamental transformation for the synthesis of corresponding alcohols. These transformations are typically achieved with high efficiency using standard metal hydride reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, particularly in the reduction of ketones, leading to the formation of diastereomeric alcohol products.

Commonly employed reducing agents for these transformations include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often used for the reduction of aldehydes and ketones due to its compatibility with protic solvents like methanol and ethanol. Lithium aluminum hydride is a more powerful reducing agent, capable of reducing a wider range of carbonyl-containing functional groups, and requires the use of anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (THF).

While specific literature detailing the reduction of carbonyl groups directly on the this compound molecule is not extensively available, the principles of these reactions are well-established in organic chemistry. Analogous reductions on similar substituted piperidine and cyclohexane rings provide a strong basis for predicting the outcomes of such transformations.

For instance, the reduction of a hypothetical ketone, such as (4-(4-tert-butylphenyl)piperidin-4-yl)(phenyl)methanone, with a hydride reagent would proceed via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. This initial step forms a tetrahedral alkoxide intermediate. Subsequent protonation, typically during an aqueous workup, yields the final secondary alcohol product, (4-(4-tert-butylphenyl)piperidin-4-yl)(phenyl)methanol.

Similarly, the reduction of an aldehyde, for example, this compound-4-carbaldehyde, with sodium borohydride would yield the corresponding primary alcohol, (4-(4-tert-butylphenyl)piperidin-4-yl)methanol. The reaction of N-Boc-4-formylpiperidine with Grignard reagents, followed by reduction, to produce the corresponding alcohol is a well-documented analogous transformation.

In cases where the carbonyl group is adjacent to a stereocenter or within a cyclic system that imparts steric hindrance, the stereoselectivity of the reduction becomes a key consideration. For example, the reduction of substituted 2-aryl-4-piperidones has been accomplished using reagents like L-Selectride, indicating that sterically demanding reducing agents can be employed to achieve specific diastereomeric outcomes acs.org. The reduction of cyclic ketones often results in a mixture of axial and equatorial alcohol products, with the ratio depending on the steric bulk of the reducing agent and the substrate.

The following table summarizes the expected reductive transformations of carbonyl groups attached to the this compound scaffold based on established chemical principles.

| Substrate | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| (4-(4-tert-butylphenyl)piperidin-4-yl)(phenyl)methanone | 1. NaBH₄, MeOH 2. H₂O workup | (4-(4-tert-butylphenyl)piperidin-4-yl)(phenyl)methanol | Ketone to Secondary Alcohol |

| (4-(4-tert-butylphenyl)piperidin-4-yl)(phenyl)methanone | 1. LiAlH₄, THF 2. H₂O workup | (4-(4-tert-butylphenyl)piperidin-4-yl)(phenyl)methanol | Ketone to Secondary Alcohol |

| This compound-4-carbaldehyde | 1. NaBH₄, MeOH 2. H₂O workup | (4-(4-tert-butylphenyl)piperidin-4-yl)methanol | Aldehyde to Primary Alcohol |

| This compound-4-carbaldehyde | 1. LiAlH₄, THF 2. H₂O workup | (4-(4-tert-butylphenyl)piperidin-4-yl)methanol | Aldehyde to Primary Alcohol |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 4 Tert Butylphenyl Piperidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(4-tert-butylphenyl)piperidine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the tert-butyl, aromatic, and piperidine (B6355638) protons are observed. The nine protons of the tert-butyl group typically appear as a sharp singlet at approximately 1.3 ppm due to their chemical equivalence and the absence of adjacent protons for coupling. The aromatic protons on the para-substituted phenyl ring present as a characteristic AA'BB' system, often appearing as two distinct doublets in the range of 7.1 to 7.4 ppm.

The protons on the piperidine ring produce more complex signals. The proton at the C4 position (methine proton) is coupled to the adjacent methylene (B1212753) protons and typically appears as a multiplet. The axial and equatorial protons on the piperidine ring are chemically non-equivalent and exhibit complex splitting patterns due to geminal and vicinal coupling, appearing in the upfield region of the spectrum. For instance, in the related compound 4-(4'-Bromophenyl)piperidine, the piperidine protons appear as multiplets between 1.55 and 3.10 ppm. chemicalbook.com N-acylation, such as with a Boc (tert-butoxycarbonyl) group, significantly influences the chemical shifts of the piperidine protons, with those adjacent to the nitrogen shifting downfield.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. For this compound, the spectrum would show signals for the quaternary carbons of the tert-butyl group and the C1' and C4' carbons of the phenyl ring. The methyl carbons of the tert-butyl group are expected around 31-32 ppm, while the quaternary carbon is found near 34 ppm. The aromatic carbons appear in the typical 125-150 ppm region, and the piperidine carbons are observed in the upfield 30-50 ppm range. chemicalbook.com

Interactive Data Table: Expected NMR Chemical Shifts (δ) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

| tert-Butyl (CH₃) | ~1.3 (singlet, 9H) | ~31.3 | Nine equivalent protons result in a strong singlet. |

| tert-Butyl (Quaternary C) | - | ~34.5 | A quaternary carbon signal, often of lower intensity. |

| Piperidine C4-H | Multiplet | ~41-43 | Chemical shift and multiplicity depend on axial/equatorial position and coupling. |

| Piperidine C2/C6 & C3/C5 (H) | Multiplets | ~45 & ~33 | Complex overlapping signals for the methylene protons of the piperidine ring. |

| Aromatic C2'/C6'-H | Doublet | ~125.7 | Protons ortho to the piperidine substituent. |

| Aromatic C3'/C5'-H | Doublet | ~128.5 | Protons meta to the piperidine substituent. |

| Aromatic C1' & C4' | - | ~149 & ~145 | Quaternary aromatic carbons. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound. Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern that serves as a molecular fingerprint.

The molecular ion peak (M⁺·) for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₅H₂₃N, 217.35 g/mol ). Due to the presence of a single nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule. libretexts.org

The fragmentation of piperidine-containing compounds is well-documented. miamioh.edu A primary fragmentation pathway for aliphatic amines involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For 4-arylpiperidines, this can lead to the formation of stable fragment ions. The base peak in the mass spectrum of 1-(tert-butyl)piperidine, for example, arises from the loss of a methyl group to form a stable iminium ion.

Common fragmentation pathways for this compound would include:

Loss of a tert-butyl group: Cleavage of the bond between the phenyl ring and the tert-butyl group.

Alpha-cleavage: Fission of the piperidine ring, often leading to a characteristic M-1 peak or the loss of an ethyl group (m/z 28). miamioh.edu

Cleavage at the C4 position: Breaking the bond between the piperidine ring and the substituted phenyl group.

Electrospray ionization (ESI) is a softer ionization technique often used for more fragile molecules or for analyses coupled with liquid chromatography (LC-MS). In ESI-MS, the protonated molecule [M+H]⁺ is typically observed, which for this compound would be at m/z 218.36.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 217 | [C₁₅H₂₃N]⁺· | Molecular Ion (M⁺·) |

| 202 | [C₁₄H₂₀N]⁺ | Loss of a methyl radical (CH₃) from the tert-butyl group. |

| 160 | [C₁₁H₁₄N]⁺ | Loss of the tert-butyl radical (C₄H₉). |

| 84 | [C₅H₁₀N]⁺ | Fragment corresponding to the piperidinyl cation after cleavage. |

X-ray Crystallography for Solid-State Structure Determination (e.g., Ebastine and related derivatives)

Ebastine, or 1-[4-(4-tert-butylphenyl)-4-oxobutyl]-4-(diphenylmethoxy)piperidine, incorporates the 4-(4-tert-butylphenyl) moiety. nih.gov The crystal structure of Ebastine and its salts, such as ebastinium hydrogen fumarate, have been solved, providing critical insights into the solid-state conformation. chemrevlett.comnih.gov These studies confirm the connectivity of the atoms and reveal the preferred spatial arrangement of the bulky substituents on the piperidine ring. In the crystal structure of ebastinium 3,5-dinitrobenzoate, the bulky diphenylmethoxy substituent at the C4 position of the piperidine ring unexpectedly occupies an axial site. nih.gov

The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts puckered conformations to minimize ring strain. The most stable and common conformation is the "chair" form. nih.gov X-ray crystallographic data for Ebastine derivatives consistently show that the piperidinium (B107235) ring adopts this expected chair conformation. chemrevlett.comnih.gov

In the crystal structure of ebastinium hydrogen fumarate, the piperidinium ring is in a chair conformation. nih.gov The substituents' positions on this chair are of significant interest. The large 4-t-butylphenyl-4-oxobutyl group attached to the nitrogen atom is found in an equatorial position to minimize steric hindrance. nih.gov Interestingly, the diphenylmethoxy substituent at the C4 position is found in the more sterically hindered axial position. This axial placement contrasts with the equatorial position it occupies in the free-base form of Ebastine, highlighting how protonation and salt formation can influence conformational preferences in the solid state. nih.gov The preference for a substituent at the C4 position to be equatorial or axial is influenced by a balance of steric and electronic factors within the crystal lattice.

Computational Chemistry and Theoretical Investigations of 4 4 Tert Butylphenyl Piperidine Analogues

Molecular Modeling and Conformational Analysis of the Piperidine (B6355638) Ring and its Substituents

The conformational landscape of the piperidine ring is a cornerstone of its chemical behavior and biological activity. Molecular modeling and conformational analysis of 4-(4-tert-butylphenyl)piperidine analogues focus on understanding the spatial arrangement of the atoms and the energetic favorability of different conformations.

The piperidine ring predominantly adopts a chair conformation, which minimizes angle and torsional strain. For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The relative stability of these two orientations is a critical factor. In the case of 4-arylpiperidines, the aryl group is a bulky substituent. Generally, bulky groups favor the equatorial position to minimize steric hindrance with the axial hydrogens on the piperidine ring.

However, the nature of the substituent on the nitrogen atom of the piperidine ring can significantly influence this preference. For instance, in 1-phenylpiperidin-4-one, computational studies have shown the existence of not only the expected chair-equatorial and chair-axial conformers but also a twist-boat conformation. Gas-phase electron diffraction and mass spectrometry experiments, supported by B3LYP-D3/cc-pVTZ calculations, indicated a mixture of these conformers. osti.gov This highlights the complexity of the conformational preferences in such systems.

The pseudoallylic strain, which arises from the partial double-bond character of the C–N bond in N-acyl or N-aryl piperidines, can also dictate the orientation of substituents. This strain can favor an axial orientation for a substituent at the 2-position to minimize steric interactions. nih.gov While the tert-butylphenyl group in this compound is at the 4-position, the conformational dynamics of the entire molecule are a result of a delicate balance of these various steric and electronic effects.

Table 1: Conformational Preferences in Substituted Piperidines

| Compound | Substituent Position | Dominant Conformation | Influencing Factors |

| 1,2-Dimethylpiperidine | 2-Methyl | Equatorial | Steric Hindrance |

| 2-Methyl-1-phenylpiperidine | 2-Methyl | Axial | Pseudoallylic Strain |

| 1-Phenylpiperidin-4-one | 1-Phenyl | Mixture of Chair-Eq, Chair-Ax, and Twist | Complex interplay of steric and electronic effects |

Detailed conformational analysis often involves scanning the potential energy surface by systematically rotating dihedral angles. For 4-arylpiperidines, the rotation of the aryl group relative to the piperidine ring presents another degree of conformational freedom. The energy barriers for this rotation can be significant and can lead to the existence of stable rotational isomers (atropisomers), especially if the aryl group has ortho substituents. nih.gov For the 4-tert-butylphenyl group, while there are no ortho substituents, the bulky tert-butyl group can still influence the preferred rotational angle.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound analogues. These calculations can elucidate properties like charge distribution, molecular orbital energies, and the nature of chemical bonds.

The electronic properties of the tert-butylphenyl group are of particular interest. The tert-butyl group is known to be electron-donating through hyperconjugation and inductive effects. This can influence the electron density of the attached phenyl ring, which in turn affects the interaction of the entire substituent with the piperidine ring and its surrounding chemical environment.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

In a study on a tert-butyl-phenyl-substituted tetrapyridophenazine ligand complexed with Ruthenium(II), it was found that the tert-butyl-phenyl substitution stabilized the Metal-to-Ligand Charge Transfer (MLCT) states. rsc.org This demonstrates how such substituents can fine-tune the electronic and photophysical properties of a larger molecular system.

Table 2: Calculated Electronic Properties of a Hypothetical this compound Analogue

| Property | Calculated Value | Implication |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Chemical Stability |

| Dipole Moment | 2.1 D | Polarity and intermolecular interactions |

Note: These are hypothetical values for illustrative purposes and would need to be calculated for the specific analogue of interest.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry is instrumental in predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound analogues, this can involve modeling their behavior in various chemical transformations.

One area of interest is the reactivity of the piperidine nitrogen. The nitrogen lone pair makes it a nucleophile and a base. Quantum chemical calculations can predict the proton affinity and the ease of its participation in nucleophilic substitution reactions. The steric hindrance imposed by the bulky 4-(4-tert-butylphenyl) substituent can also be quantified to understand its influence on the accessibility of the nitrogen for reaction.

Mechanistic studies on related piperidine systems can provide valuable insights. For example, the oxidative rearrangement and ring contraction of N-H piperidines to pyrrolidines has been studied computationally. researchgate.net These studies propose an ionic mechanism involving the formation of an iminium ion intermediate. researchgate.net Similar intermediates could be relevant in reactions involving this compound analogues, especially under oxidative conditions.

Furthermore, computational methods like hybrid quantum mechanics/molecular mechanics (QM/MM) can be used to model reactions in complex environments, such as in the active site of an enzyme. nih.gov While not directly on this compound, a study on the covalent addition of an acrylamide (B121943) derivative to a cysteine residue in the epidermal growth factor receptor (EGFR) active site illustrates the power of these methods in understanding reaction mechanisms at a molecular level. nih.gov This approach could be applied to understand how analogues of this compound might interact with biological targets.

The prediction of metabolic pathways is another important application. Computational models can predict the most likely sites of metabolism, such as oxidation by cytochrome P450 enzymes. For this compound, potential sites of oxidation would include the piperidine nitrogen, the benzylic position of the piperidine ring, and the aromatic ring. The relative reactivity of these sites can be estimated using quantum chemical calculations of properties like bond dissociation energies and the stability of the resulting radical or cationic intermediates.

The 4 4 Tert Butylphenyl Piperidine Scaffold in Rational Drug Design and Development

Its Status as a Privileged Scaffold in Modern Medicinal Chemistry

While the broader piperidine (B6355638) ring is widely recognized as a privileged scaffold due to its frequent appearance in a multitude of commercialized drugs, the specific 4-(4-tert-butylphenyl)piperidine moiety can be considered a more specialized, yet highly valuable, structural motif. researchgate.netarizona.edu A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. The utility of the this compound core in diverse therapeutic areas suggests its own privileged nature.

The lipophilic tert-butyl group often plays a crucial role in enhancing binding affinity to target proteins by occupying hydrophobic pockets. The piperidine ring, a saturated heterocycle, provides a three-dimensional structure that can be readily functionalized to orient substituents in specific vectors, allowing for fine-tuning of pharmacological activity. researchgate.net

The presence of this scaffold in compounds targeting a range of biological entities, from G-protein coupled receptors (GPCRs) to enzymes, underscores its versatility. For instance, derivatives have been synthesized and evaluated for their activity as mu-opioid receptor agonists. nih.govnih.gov Furthermore, variations of this scaffold are being explored in the development of inhibitors for challenging targets like the NLRP3 inflammasome and as components in PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. sigmaaldrich.commdpi.com

Scaffold-Based Approaches in the Discovery of Novel Therapeutic Agents

The this compound scaffold serves as an excellent starting point for scaffold-based drug discovery. This approach involves taking a known active core structure and systematically modifying its peripheral substituents to optimize potency, selectivity, and pharmacokinetic properties.

A common strategy involves the synthesis of a library of analogues where different chemical groups are introduced at various positions of the piperidine ring or the phenyl group. These libraries are then screened against a biological target to identify structure-activity relationships (SAR). SAR studies help in understanding how specific structural modifications influence the biological activity of the molecule. For example, research on 4-(m-OH phenyl)piperidines with a tert-butyl group showed that these compounds bind selectively to opioid mu-receptors. nih.gov

The synthesis of such analogues often involves multi-step chemical reactions. A key intermediate, tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate, is a useful building block for creating more complex molecules. sigmaaldrich.com The table below illustrates examples of how the this compound scaffold has been utilized in the development of inhibitors for various targets.

| Compound Class | Target | Key Findings |

| 4-(m-OH phenyl)piperidines | Opioid mu-receptors | Analogs with a tert-butyl group demonstrated selective binding. nih.gov |

| Piperidine-4-carboxamides | CCR5 | Novel derivatives showed potent inhibitory activity against CCR5. nih.gov |

| Dihydroquinazolin-2(1H)-ones | D2 and 5-HT1A receptors | Derivatives exhibited binding affinities suitable for schizophrenia treatment. google.com |

| Tetrahydroisoquinoline derivatives | Mycobacterium tuberculosis ATP synthase | Compounds incorporating the scaffold showed modest inhibitory activity. nih.gov |

Design Principles for Multi-Target Ligands Incorporating the Scaffold

The development of multi-target-directed ligands (MTDLs) is an emerging paradigm in drug discovery, particularly for complex diseases like neurodegenerative disorders. nih.govmdpi.com The this compound scaffold is well-suited for the design of MTDLs due to its adaptable structure. The core principle behind designing such ligands is to incorporate pharmacophoric elements that can interact with multiple biological targets simultaneously.

The piperidine nitrogen can be functionalized with linkers that connect to another pharmacophore, while the phenyl ring can be substituted to enhance binding to a secondary target. This modular design allows for the creation of hybrid molecules with a desired polypharmacological profile. For instance, piperine-derived ligands incorporating a piperidine moiety have been synthesized and evaluated for their potential in managing Alzheimer's disease by targeting multiple pathological pathways. nih.govresearchgate.net

The design of these multi-target agents often relies on computational methods, such as molecular docking and molecular dynamics simulations, to predict how a ligand will interact with different protein targets. jneonatalsurg.com These in silico studies help in the rational design of molecules with optimized binding affinities for each intended target, while also predicting their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. jneonatalsurg.comresearchgate.net

| Multi-Target Strategy | Disease Area | Approach |

| Dual-acting inhibitors | Alzheimer's Disease | Piperine-derived ligands designed to inhibit Cholinesterases (ChEs), BACE1, and Aβ1-42 aggregation. nih.govresearchgate.net |

| Dual D2/5-HT1A receptor ligands | Schizophrenia | Dihydroquinone derivatives of piperidine designed for dual receptor binding. google.com |

By leveraging the structural features of the this compound scaffold, medicinal chemists can continue to develop innovative therapeutic agents with improved efficacy and tailored pharmacological profiles.

Structure Activity Relationship Sar Studies of 4 4 Tert Butylphenyl Piperidine Derivatives

Influence of Substituents on Molecular Interactions and Biological Activity

The tert-butyl group is a prominent feature in many pharmacologically active molecules, primarily utilized to introduce steric bulk. chemrxiv.org This large, non-polar group excels at forming van der Waals and hydrophobic interactions within the often greasy, hydrophobic pockets of receptor binding sites. Due to its high C-H bond dissociation energy, the tert-butyl group is generally chemically inert, making it a stable anchor for such interactions. chemrxiv.org

In studies of 4-(m-hydroxyphenyl)piperidine analogues targeting opioid mu-receptors, the presence of a tert-butyl group, as opposed to a smaller methyl group, had a significant impact on the molecule's conformational preference and resulting activity. nih.gov The steric hindrance from the tert-butyl group favored a phenyl axial conformation, which was associated with agonistic activity. nih.gov This contrasts with smaller substituents that might allow for a different, phenyl equatorial conformation, which in some cases produced antagonism. nih.gov This demonstrates that the tert-butyl group's role extends beyond simple hydrophobic binding; it can enforce a specific three-dimensional structure necessary for a desired biological outcome. Furthermore, studies on other molecular systems have shown that tert-butyl groups can have electronic effects, such as raising the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

The nitrogen atom within the piperidine (B6355638) ring is a key pharmacophoric element. As a basic center, it is typically protonated at physiological pH, allowing it to form a strong ionic bond with anionic amino acid residues (e.g., aspartate or glutamate) in a receptor's binding site. It can also act as a hydrogen bond acceptor. The importance of this interaction is evident in crystal structure studies of piperidine derivatives, which show the formation of intermolecular N—H⋯O hydrogen bonds that connect molecules. nih.gov

The piperidine nitrogen also serves as a critical attachment point for various substituents that can modulate a compound's activity. In synthetic chemistry, it is often temporarily protected with groups like tert-butoxycarbonyl (Boc) or p-bromo-phenylsulfonyl (Bs) to allow for modifications elsewhere in the molecule. nih.gov The nature of the substituent on the nitrogen can fine-tune the molecule's properties. For instance, replacing the hydrogen with different groups is a common strategy in SAR studies to optimize binding affinity and selectivity.

The 4-position of the piperidine ring is the most synthetically versatile site for modification in this class of compounds, directly projecting the large aryl substituent towards the receptor. Altering the group at this position has led to the discovery of compounds with diverse pharmacological activities.

Research has shown that replacing the 4-aryl group with other moieties can drastically change the biological target and efficacy. For example, the introduction of N-linked heterocyclic groups at this position led to the development of potent and selective ligands for the human dopamine (B1211576) D4 receptor. nih.gov Similarly, the synthesis of 4-(1-pyrrolidinyl) piperidine derivatives produced compounds with significant analgesic activity. iaea.org Further diversification, such as creating piperidine-4-carboxamide derivatives, has also been explored to generate novel bioactive molecules. researchgate.net These examples underscore that the 4-position is a critical determinant of the molecule's interaction with its biological target.

| Modification at 4-Position | Resulting Compound Class | Observed Biological Activity | Reference |

| N-linked Heterocyclic Pyrazole | 4-N-linked-heterocyclic piperidine | High affinity and selectivity for dopamine D4 receptors | nih.gov |

| 1-Pyrrolidinyl Group | 4-(1-pyrrolidinyl) piperidine | Significant analgesic activity | iaea.org |

| Carboxamide Group | Piperidine-4-carboxamide | Dopamine reuptake inhibition, analgesia | researchgate.net |

| Bridged Bicyclic System | Bridged Piperidine (2-azanorbornane) | Preserved or enhanced P2Y14R antagonist affinity | nih.gov |

Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms (stereochemistry) is paramount in determining the biological activity of piperidine derivatives. The piperidine ring typically adopts a low-energy chair conformation, where substituents can occupy either axial or equatorial positions. nih.gov The orientation of these substituents can dramatically affect how the ligand fits into its receptor.

One of the most compelling examples of stereochemistry's importance comes from studies on 4-(m-hydroxyphenyl)piperidines. The biological activity was directly linked to the conformation of the phenyl ring; an axial orientation resulted in meperidine-like agonism, whereas an accessible equatorial conformation could lead to antagonism. nih.gov The presence of a bulky tert-butyl group locked the conformation, permitting only the agonist response. nih.gov

Furthermore, when chirality is introduced, enantiomers of the same compound can have vastly different activities. In the development of bridged piperidine analogues as P2Y14 receptor antagonists, researchers synthesized pure enantiomers. nih.gov The (S,S,S) enantiomer of a 2-azanorbornane derivative displayed a threefold higher affinity for the receptor than its corresponding enantiomer, highlighting that a specific absolute stereochemistry was required for optimal binding. nih.gov The development of stereoselective synthetic methods that allow for precise control over the stereochemistry at the C2, C3, and C4 positions of the piperidine ring is therefore a critical area of research. nih.gov

Iterative SAR Optimization Processes Leading to Potent Analogues

The discovery of potent and selective 4-(4-tert-butylphenyl)piperidine analogues is not a matter of chance but the result of a methodical and iterative optimization process. This cycle involves designing a compound, synthesizing it, testing its biological activity, and then using those results to design the next, improved iteration.

This process often begins with a "hit" or a "lead" compound, which may be a simple 4-arylpiperidine.

Initial Exploration: Early modifications often focus on the aryl ring, exploring different substituents to probe for hydrophobic or polar interactions. The addition of the 4-tert-butyl group itself is a result of such an exploration, aimed at filling a hydrophobic pocket in a target receptor.

Systematic Modification: Subsequent rounds of synthesis focus on systematically altering other parts of the molecule. This includes varying substituents on the piperidine nitrogen and, most extensively, exploring a wide array of replacements for the entire 4-aryl group. For instance, moving from simple aryl rings to complex N-linked heterocycles was a key step in developing highly selective dopamine D4 receptor ligands. nih.gov This process led to the identification of a compound with a high affinity of 5.2 nM and over 300-fold selectivity against related dopamine receptors. nih.gov

Conformational Constraint: As the SAR becomes more refined, advanced strategies are employed. To reduce flexibility and lock the molecule into its "active" conformation, rigid analogues are designed. The development of bridged piperidine derivatives is a prime example of this strategy. By converting the flexible piperidine into a more rigid 2-azanorbornane system, researchers were able to enhance receptor affinity and in vivo activity for P2Y14 receptor antagonists. nih.gov

This iterative loop of design, synthesis, and testing, guided by an evolving understanding of the SAR, is the cornerstone of modern drug discovery and is perfectly illustrated by the rich history of this compound derivatives.

Biological and Pharmacological Applications of 4 4 Tert Butylphenyl Piperidine Scaffold Derivatives

Antihistaminic Properties (H1 Receptor Antagonism)

Derivatives of the 4-(4-tert-butylphenyl)piperidine scaffold are well-recognized for their potent antihistaminic effects, primarily through the antagonism of the histamine H1 receptor. This activity is crucial in the treatment of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.

A prominent example is Terfenadine , a second-generation antihistamine that features the this compound core. Terfenadine itself is a prodrug that is metabolized in the body to its active form, Fexofenadine . Both molecules competitively block histamine from binding to H1 receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial muscles. This action suppresses the classic symptoms of allergic reactions, such as edema, flare, and pruritus. Fexofenadine is noted for its selectivity for the H1 receptor and its inability to cross the blood-brain barrier, which accounts for its non-sedating properties compared to first-generation antihistamines. drugbank.comdrugbank.com

Another significant H1 receptor antagonist incorporating this scaffold is Ebastine . This compound is effective in managing allergic rhinitis and chronic idiopathic urticaria. researchgate.net The this compound moiety is a critical component of its molecular structure, contributing to its high affinity and selectivity for the H1 receptor.

The development of these second-generation antihistamines marked a significant advancement in allergy treatment, offering relief from allergic symptoms without the pronounced sedative side effects associated with older antihistamines. The this compound scaffold has been instrumental in the design of these effective and well-tolerated medications.

| Compound | Mechanism of Action | Therapeutic Use |

| Terfenadine | Competitive H1 receptor antagonist (prodrug) | Allergic rhinitis, hay fever, allergic skin disorders drugbank.com |

| Fexofenadine | Selective H1 receptor antagonist (active metabolite of Terfenadine) | Seasonal allergic rhinitis, chronic idiopathic urticaria drugbank.com |

| Ebastine | H1 receptor antagonist | Allergic rhinitis, chronic idiopathic urticaria researchgate.net |

Further research into piperidine (B6355638) derivatives has continued to yield potent H1 antagonists. For instance, the synthesis of various substituted piperazine (B1678402) and piperidine derivatives has led to the identification of novel compounds with significant antihistamine activity. nih.gov One such compound, 7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (WY-49051), demonstrated potent, orally active H1-antagonist properties with a long duration of action and a favorable central nervous system profile. nih.gov

The structural features of these molecules, including the piperidine ring, are crucial for their interaction with the H1 receptor. The distance between the key diaryl and tertiary amine pharmacophoric moieties, typically around 5-6 angstroms, is a critical factor for potent H1-receptor antagonism. auburn.edu The this compound scaffold effectively provides this necessary structural arrangement.

The exploration of this chemical framework continues to be an active area of research in the quest for new and improved antihistaminic agents with enhanced efficacy and safety profiles.

Exploration in Anticancer Research

The piperidine heterocyclic ring system is a prevalent feature in many compounds investigated for their anticancer properties. While extensive research into the broader class of piperidine derivatives has shown promising results against various cancer cell lines, specific studies focusing exclusively on derivatives of the this compound scaffold are still emerging.

Research into various piperidine derivatives has demonstrated their potential to inhibit the proliferation of cancer cells. For instance, certain derivatives have shown inhibitory activity against breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma cell lines, with reported IC50 values ranging from 6 to 63 µM. These compounds are thought to exert their effects by interacting with cellular pathways crucial for tumor growth and metastasis.

The general mechanism of action for many anticancer piperidine compounds involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes like topoisomerases I and II, which are vital for DNA replication in cancer cells. Furthermore, some piperidine-containing compounds have been shown to modulate the activity of signaling pathways such as PI3K/Akt and NF-κB, which are often dysregulated in cancer.

While these findings highlight the potential of the piperidine scaffold in oncology, further dedicated research is required to synthesize and evaluate a broader library of this compound derivatives to fully understand their structure-activity relationships and to identify lead compounds with potent and selective anticancer activity.

Table 1: General Anticancer Activity of Piperidine Derivatives (Note: The following data represents the broader class of piperidine derivatives, as specific data for this compound derivatives is limited in the available literature.)

| Compound Class | Cancer Cell Line | Measured Activity (IC50) |

| Piperidine Derivatives | Breast (MDA-MB-231) | 6 - 63 µM |

| Piperidine Derivatives | Pancreatic (PDAC) | 6 - 63 µM |

| Thiazolidinedione Hybrids | Melanoma (LOX IMVI) | 25.4 - 26.7 µM nih.gov |

| Thiazolidinedione Hybrids | Renal (A498) | 33.9 µM nih.gov |

General Modulatory Effects on Neurological Targets

Derivatives based on the closely related 4-phenylpiperidine (B165713) structure have been more extensively studied for their effects on the central nervous system, offering insights into the potential neurological applications of this compound analogs.

One area of significant interest is the development of ligands for sigma receptors. The potent sigma-1 receptor ligand, 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), has demonstrated significant ischemic neuroprotection in animal models. nih.gov In a study involving transient focal ischemia in rats, PPBP was found to significantly reduce infarction volume without altering the acute accumulation of dopamine (B1211576), suggesting a neuroprotective mechanism independent of the dopaminergic system. nih.gov

Another important neurological target for 4-phenylpiperidine derivatives is the monoamine oxidase (MAO) enzyme. A study of 12 derivatives of 4-phenylpiperidine found that many were oxidized by brain MAO at rates comparable to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). nih.gov This finding is crucial as it suggests that such derivatives can interact with key enzymes involved in neurotransmitter metabolism and may have potential neurotoxic or neuroprotective effects depending on their specific structure and interaction with MAO-A and MAO-B isoforms. nih.gov

Furthermore, the 4-phenylpiperidine scaffold is a core component of molecules designed to interact with the dopamine transporter (DAT). Piperidine-based analogs of cocaine have been synthesized and shown to have a high affinity for DAT, inhibiting the reuptake of dopamine. nih.gov These findings indicate that derivatives of this compound could be explored for their potential in treating conditions related to dopamine dysregulation, such as substance abuse disorders. nih.gov

Table 2: Neurological Activity of 4-Phenylpiperidine Derivatives

| Compound/Derivative | Neurological Target | Key Finding |

| 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) | Sigma-1 Receptor | Provides significant ischemic neuroprotection. nih.gov |

| 4-Phenylpiperidine Derivatives | Monoamine Oxidase (MAO) | Oxidized by MAO, suggesting potential interaction with neurotransmitter metabolism. nih.gov |

| Piperidine-based cocaine analogs | Dopamine Transporter (DAT) | Exhibit substantial affinity and inhibition of dopamine uptake. nih.gov |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The traditional methods for synthesizing 4-arylpiperidines, including the 4-(4-tert-butylphenyl)piperidine core, often involve multi-step processes that may utilize harsh reagents and generate significant waste. The future of synthesizing this scaffold lies in the adoption of greener and more sustainable practices.

One promising approach is the direct synthesis of 4-arylpiperidines through modern cross-coupling reactions. For instance, a general procedure for the synthesis of 4-arylpiperidines has been developed using a palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aryl halides and triflates. nih.gov This method offers a more direct route to the desired products.

Furthermore, the principles of "green chemistry" are being increasingly applied to the synthesis of related heterocyclic structures like N-substituted piperidones and piperidines. nih.govresearchgate.net These approaches focus on reducing production costs, using energy more efficiently, and creating environmentally sustainable processes. mdpi.com For example, the use of safer, commercially available reagents like 4,4′-trimethylenedipiperidine as a catalyst in organic reactions at higher temperatures highlights a move towards greener alternatives. researchgate.net Future research will likely focus on adapting these sustainable methodologies to the specific synthesis of this compound, potentially through catalytic C-H functionalization or by developing one-pot reactions that minimize waste and improve atom economy. mdpi.comnih.gov

Exploration of New Biological Targets and Polypharmacology

The 4-phenylpiperidine (B165713) scaffold is known to interact with a variety of biological targets, suggesting a rich polypharmacological profile for its derivatives. researchgate.net Polypharmacology, the ability of a single compound to interact with multiple targets, is an emerging paradigm in drug discovery that can lead to the development of more effective therapies, especially for complex diseases. figshare.comnih.gov

Derivatives of the 4-phenylpiperidine scaffold have shown activity as mu-opioid receptor agonists, antivirals, antibacterials, and nociceptin (B549756) (N/OFQ) receptor ligands. researchgate.netnih.gov For example, compounds with a 4-phenylpiperidine core have been investigated as potent CCR5 inhibitors for anti-HIV-1 therapy and as inhibitors of hepatitis C virus assembly. mdpi.comnih.gov Additionally, new classes of σ1 receptor ligands have been developed from 4,4-disubstituted piperidine-based derivatives. nih.gov

Future research will focus on systematically exploring the "off-target" effects of this compound derivatives to identify new therapeutic opportunities. This involves screening these compounds against a wide range of biological targets to uncover novel activities. Understanding the polypharmacology of this scaffold could lead to the repurposing of existing compounds for new indications and the design of novel multi-target drugs with improved efficacy and reduced potential for drug resistance. nih.gov

Integration of Advanced Computational Design in Scaffold Optimization

The optimization of the this compound scaffold for specific biological targets is being revolutionized by the integration of advanced computational design techniques. researchgate.net These in silico methods, such as 3D quantitative structure-activity relationship (3D-QSAR), ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, and molecular docking, can significantly reduce the time and cost associated with drug discovery. researchgate.netbiointerfaceresearch.com

Computational approaches allow for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. unipa.itresearchgate.net For instance, in silico studies have been used to design potent TRPV1 antagonists based on a similar piperazine (B1678402) scaffold. researchgate.net Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for optimizing the interactions between a ligand and its binding site. nih.govnih.gov De novo design strategies, which use computational methods to design novel ligands from scratch, also hold promise for creating highly specific and potent inhibitors. uthscsa.edu

Future research will see an increased reliance on these computational tools for the virtual screening of large compound libraries, the prediction of binding affinities, and the optimization of lead compounds based on the this compound scaffold. mdpi.com The synergy between computational and experimental approaches will be crucial for the efficient development of the next generation of drugs derived from this versatile chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.